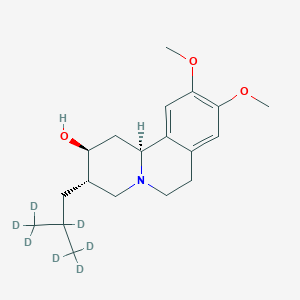
H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH is a peptide consisting of six amino acids: cysteine, tyrosine, phenylalanine, glutamine, asparagine, and another cysteine. This peptide is notable for its disulfide bond between the two cysteine residues, which can significantly influence its structure and function. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and consistency. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: can undergo various chemical reactions, including:
Oxidation: The thiol groups of cysteine residues can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for thiol groups.
Major Products
The major products of these reactions include:
Disulfide-bonded peptides: Formed through oxidation.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Created through substitution reactions.
Wissenschaftliche Forschungsanwendungen
H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and stability.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for therapeutic applications, such as in the design of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH involves its ability to form disulfide bonds, which can stabilize its structure and influence its interactions with other molecules. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues and disulfide bonds. These interactions can modulate various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
H-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-OH: can be compared to other disulfide-bonded peptides, such as:
Oxytocin: A neurohypophysial peptide hormone with a similar disulfide bond structure.
Vasopressin: Another peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
The uniqueness of This compound lies in its specific amino acid sequence and the potential biological activities associated with this sequence. Its applications in research and industry highlight its versatility and importance in various fields.
Eigenschaften
Molekularformel |
C33H42N8O10S2 |
|---|---|
Molekulargewicht |
774.9 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C33H42N8O10S2/c34-20-15-52-53-16-25(33(50)51)41-32(49)24(14-27(36)44)40-29(46)21(10-11-26(35)43)37-30(47)23(12-17-4-2-1-3-5-17)39-31(48)22(38-28(20)45)13-18-6-8-19(42)9-7-18/h1-9,20-25,42H,10-16,34H2,(H2,35,43)(H2,36,44)(H,37,47)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
ICSANXSPLDFBSA-OOPVGHQCSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC(=O)N)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


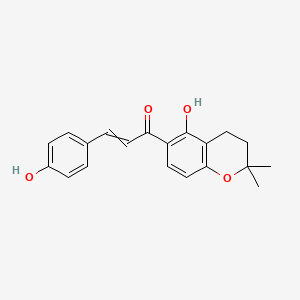
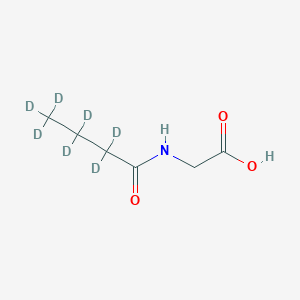
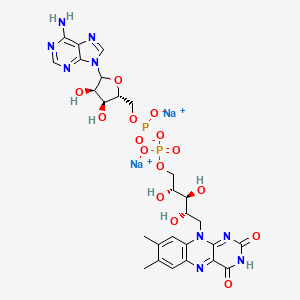

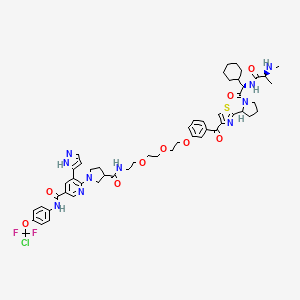
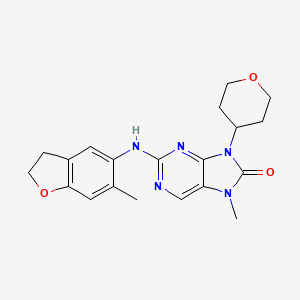
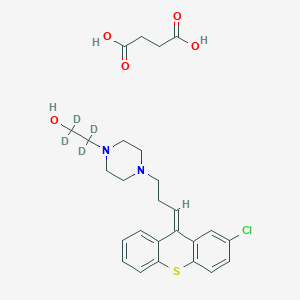
![(2R,14S,18R)-14-hydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B12429058.png)
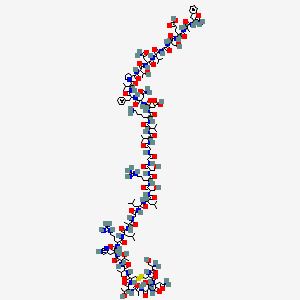
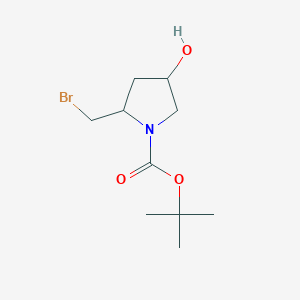
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

